molecular formula C17H20ClN3O2S B2964692 1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea CAS No. 954648-04-5

1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2964692
CAS RN: 954648-04-5
M. Wt: 365.88
InChI Key: KBSJYDHFIFJSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has been widely studied in the field of science due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway and plays an important role in the development and function of B-cells. The inhibition of BTK by TAK-659 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

  • Antimicrobial Agents : A study by Desai, Mahajan, and Chikhalia (2007) highlights the synthesis of novel aliphatic thiourea derivatives incorporating 1,3,5-s-triazine moiety, which are structurally similar to the compound . These compounds have shown promising in vitro antibacterial and antifungal activity against different microorganisms, suggesting potential applications as antimicrobial agents (Desai, Mahajan, & Chikhalia, 2007).

  • Acetylcholinesterase Inhibitors : Research conducted by Vidaluc et al. (1995) describes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound . These derivatives were assessed for antiacetylcholinesterase activity, aiming to optimize interactions with enzyme hydrophobic binding sites, highlighting their potential as enzyme inhibitors (Vidaluc et al., 1995).

  • Pharmacological Research Tools : Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, structurally similar to the compound . This agonist, identified through a functional cell-based screen, could be valuable as a pharmacological research tool and potentially as a drug lead, demonstrating the utility of such compounds in drug discovery and receptor studies (Croston et al., 2002).

  • Corrosion Inhibition : Mistry et al. (2011) investigated 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. These derivatives, including compounds structurally similar to the query compound, showed efficient corrosion inhibition, indicating their potential use in material science and engineering (Mistry et al., 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-14-2-1-3-15(10-14)20-17(22)19-11-16(13-4-9-24-12-13)21-5-7-23-8-6-21/h1-4,9-10,12,16H,5-8,11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSJYDHFIFJSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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